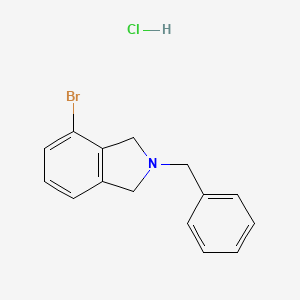
2-Benzyl-4-bromoisoindoline hydrochloride
Cat. No. B8326467
M. Wt: 324.64 g/mol
InChI Key: MCPPKORUMVJNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377873B2
Procedure details


To a solution of 2-benzyl-4-bromoisoindoline hydrochloride (11 g, 30.96 mmol) in 200 mL EtOAc was added 1M NaOH (100 mL) and the mixture stirred for 30 minutes. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and solvent evaporated to an oil which was azeotroped once with PhMe (50 mL). The oil was dissolved in chlorobenzene (50 mL) and 4A molecular sieves (5 g) added to the stirred solution. After 10 minutes, 1-chloroethylchloroformate (5.6 mL, 51 mmol) was added dropwise over 5 minutes. The reaction mixture was then heated to 90° C. for 2 hours, cooled to RT and filtered. The solids were washed with chlorobenzene (5 mL) and MeOH (40 mL). The filtrate was heated to 70° C. for 1 hour, allowed to cool and stirred at RT overnight. The solids were filtered, washed with chlorobenzene (2 mL) and hexane and dried to give 6.84 g of title compound. LRMS (ESI) m/z 198.1 [(M+H)+; calcd for C8H9BrN: 198.0].



Identifiers


|
REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[Br:18])[CH2:10]1)C1C=CC=CC=1.[OH-].[Na+].ClC(OC(Cl)=O)C>CCOC(C)=O>[Br:18][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH2:17][NH:9][CH2:10]2 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)OC(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4 and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was azeotroped once with PhMe (50 mL)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in chlorobenzene (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4A molecular sieves (5 g) added to the stirred solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solids were washed with chlorobenzene (5 mL) and MeOH (40 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was heated to 70° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with chlorobenzene (2 mL) and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CNCC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.84 g | |
| YIELD: CALCULATEDPERCENTYIELD | 111.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

